Zymostenol-d7

Bioanalysis Method Validation Cholesterolomics

Zymostenol-d7 is the only valid stable isotope-labeled internal standard (SIL-IS) for precise zymostenol quantification in LC-MS/MS, ensuring co-elution and identical recovery unlike other deuterated sterols or unlabeled compound. With molecular weight 393.7 g/mol (d7 shift), it avoids ion suppression and matrix effects for accurate metabolic flux and EBP enzyme assays. For research use only.

Molecular Formula C27H46O
Molecular Weight 393.7 g/mol
Cat. No. B12413799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZymostenol-d7
Molecular FormulaC27H46O
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i1D3,2D3,18D
InChIKeyQETLKNDKQOXZRP-HJSPSJIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zymostenol-d7: Deuterated Cholesterol Biosynthesis Intermediate for Quantitative LC-MS/MS Analysis


Zymostenol-d7 (5α-Cholest-8-en-3β-ol-d7; CAS 2260669-19-8) is a stable isotope-labeled analog of zymostenol, a key intermediate in the Bloch pathway of cholesterol biosynthesis [1]. The compound incorporates seven deuterium atoms (d7), increasing its molecular weight from 386.65 g/mol (unlabeled) to 393.70 g/mol [2]. This mass shift enables precise differentiation from endogenous zymostenol in mass spectrometry-based assays, where it serves as an internal standard to correct for sample preparation variability, ionization efficiency fluctuations, and matrix effects [3].

Why Unlabeled Zymostenol or Non-Isotopic Internal Standards Cannot Substitute for Zymostenol-d7 in Quantitative Bioanalysis


Unlabeled zymostenol cannot function as an internal standard because it co-elutes with and is indistinguishable from endogenous analyte in MS detection, preventing any correction for extraction losses or ion suppression [1]. Structurally similar non-isotopic sterols (e.g., lathosterol, desmosterol) exhibit differential extraction recoveries, chromatographic retention, and ionization efficiencies under LC-MS/MS conditions—particularly on pentafluorophenyl (PFP) stationary phases [1]. These differences introduce systematic bias that cannot be fully corrected by external calibration or non-isotopic internal standards, making deuterated Zymostenol-d7 the only analytically valid choice for accurate quantification of zymostenol in complex biological matrices [2].

Zymostenol-d7: Quantitative Differentiation Evidence for Procurement Decisions


Isotopic Purity ≥99.9% Enables Reliable Quantification Without Cross-Talk Interference

Zymostenol-d7 is supplied with an isotopic purity of 99.9%, exceeding the typical ≥95% purity threshold for unlabeled zymostenol . This high deuteration level minimizes the presence of residual unlabeled (d0) material that would otherwise contribute to background signal in the analyte channel, compromising quantification accuracy at low concentrations [1].

Bioanalysis Method Validation Cholesterolomics

Molecular Mass Shift of +7.05 Da Enables Complete Baseline Resolution from Endogenous Analyte

The incorporation of seven deuterium atoms increases the molecular weight of Zymostenol-d7 from 386.65 g/mol (unlabeled) to 393.70 g/mol, producing a Q1 precursor ion shift from m/z 369 (unlabeled) to m/z 376 (d7-labeled) in positive APCI mode [1][2]. This +7 Da mass difference ensures complete MS resolution without isotopic overlap into the analyte channel—a critical advantage over d4- or d5-labeled sterols that may exhibit partial spectral overlap [3].

LC-MS/MS Sterolomics Internal Standard

Validated LC-MS/MS Method Achieves Linear Range 0.1–10 µg/mL with Correlation Coefficient ≥0.9966 in Human Serum

A fully validated LC-MS/MS method employing Zymostenol-d7 as the internal standard for zymostenol quantification in human serum achieved a linear calibration range from 0.1 µg/mL to 10 µg/mL with a correlation coefficient (r²) ≥0.9966 [1]. Intra-day precision (CV) ranged from 1.2% to 14.8%, and inter-day CV ranged from 3.8% to 11.9% across the calibration range [1]. In comparison, methods relying on non-isotopic internal standards typically exhibit higher CVs (>15%) at low concentrations due to incomplete matrix effect correction .

Method Validation Clinical Biomarker Bioanalytical Chemistry

Co-Eluting Behavior with Zymostenol Corrects for Matrix Effects in Human Serum and Cultured Hepatocyte Samples

Zymostenol-d7 exhibits near-identical chromatographic retention time and ionization efficiency to unlabeled zymostenol under LC-MS/MS conditions, co-eluting within ±0.05 minutes on PFP stationary phases [1][2]. This co-elution ensures that any matrix-induced ion suppression or enhancement affects both analyte and internal standard proportionally, enabling accurate internal standard-normalized quantification [3]. In contrast, structurally similar non-isotopic sterols (e.g., lathosterol, desmosterol) show distinct retention times (differing by >0.5 min) and differential matrix effect susceptibility, leading to quantification bias [1].

Matrix Effects Ion Suppression Sterol Quantification

Enzymatic Conversion to Lathosterol-d7 Confirms Structural Authenticity for Metabolic Flux Studies

Zymostenol-d7 serves as an authentic substrate for emopamil-binding protein (EBP; Δ8-Δ7 sterol isomerase), undergoing enzymatic conversion to lathosterol-d7 with kinetics indistinguishable from the unlabeled substrate [1]. LC-MS/MS analysis of this conversion confirmed that the deuterium label does not alter the compound's recognition by EBP, validating its utility for metabolic flux analysis through the Bloch pathway [1]. Alternative deuterated sterols (e.g., lathosterol-d7) cannot substitute for tracing the upstream zymostenol pool [2].

Cholesterol Biosynthesis EBP Enzyme Metabolic Tracing

Optimal Use Cases for Zymostenol-d7 Based on Quantitative Differentiation Evidence


Regulated Bioanalysis for Clinical Trials Targeting Cholesterol Metabolism Biomarkers

Zymostenol-d7 is the required internal standard for any LC-MS/MS method intended to quantify zymostenol in human serum or plasma for clinical trial support. The validated method [1] demonstrates linearity (r² ≥0.9966 over 0.1–10 µg/mL) and precision (CV <15%) that meet FDA and EMA bioanalytical method validation guidelines, making Zymostenol-d7 essential for generating regulatory-submissible data in studies of cholesterol biosynthesis disorders, cardiovascular disease, or cancer metabolism trials.

EBP Enzyme Activity Assays in Drug Discovery for Multiple Sclerosis and Remyelination Therapies

Zymostenol-d7 serves as a direct substrate for emopamil-binding protein (EBP) and enables precise quantification of EBP inhibition or activation in drug discovery screening [2]. Unlike downstream sterol tracers, Zymostenol-d7 specifically reports on the Δ8-Δ7 isomerization step, which is a therapeutic target for remyelination in multiple sclerosis [2]. The compound's enzymatic authenticity [3] ensures that observed changes in lathosterol-d7 formation accurately reflect EBP activity without isotopic interference.

Cholesterolomics and Sterol Profiling in Human Hepatocyte and Disease Models

In comprehensive sterol profiling studies of the late cholesterol biosynthesis pathway (e.g., zymosterol, dehydrolathosterol, 7-dehydrodesmosterol, desmosterol, zymostenol, lathosterol, FFMAS, TMAS, lanosterol) [4], Zymostenol-d7 provides essential co-eluting internal standardization for accurate quantification of zymostenol. The method's applicability to cultured human hepatocytes [4] makes Zymostenol-d7 critical for research into liver metabolism, inborn errors of cholesterol synthesis, and drug-induced alterations of sterol homeostasis.

AEBS Ligand Mechanism Studies in Breast Cancer Research

Microsomal antiestrogen-binding site (AEBS) ligands induce massive intracellular accumulation of zymostenol in breast cancer cells, linking cholesterol metabolism to growth control and differentiation [5]. Zymostenol-d7 enables accurate quantification of this accumulation without interference from endogenous sterol pools, facilitating precise dose-response analysis and mechanistic dissection of AEBS-targeted therapies. The high isotopic purity (≥99.9%) ensures reliable detection at the elevated concentrations observed following AEBS ligand treatment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zymostenol-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.